molecular formula C22H18N2O3S B11420040 5-(4-nitrobenzyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

5-(4-nitrobenzyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Cat. No.: B11420040
M. Wt: 390.5 g/mol
InChI Key: HFEMKZMECWIOJG-UHFFFAOYSA-N
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Description

5-[(4-NITROPHENYL)METHYL]-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both nitrophenyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-NITROPHENYL)METHYL]-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(4-NITROPHENYL)METHYL]-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-NITROPHENYL)METHYL]-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is unique due to its benzothiazepine core, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C22H18N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

5-[(4-nitrophenyl)methyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one

InChI

InChI=1S/C22H18N2O3S/c25-22-14-21(17-6-2-1-3-7-17)28-20-9-5-4-8-19(20)23(22)15-16-10-12-18(13-11-16)24(26)27/h1-13,21H,14-15H2

InChI Key

HFEMKZMECWIOJG-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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